Product packaging for 2-Chloropyridine-4-thiol(Cat. No.:CAS No. 106962-88-3)

2-Chloropyridine-4-thiol

Cat. No.: B008969
CAS No.: 106962-88-3
M. Wt: 145.61 g/mol
InChI Key: QPYIHKCSIHJBAI-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-thiol (CAS 106962-88-3) is a biochemical building block with the molecular formula C5H4ClNS and a molecular weight of 145.61 g/mol . Its structure features both a chlorine substituent and a thiol group on the pyridine ring, making it a versatile intermediate in chemical synthesis. Research into analogous chloropyridine and pyridinethiol compounds highlights their significant value as precursors in the development of fungicides, insecticides, and pharmaceutical agents such as antihistamines and antiarrhythmics . Furthermore, 4-halopyridines have garnered interest in chemical biology for their potential as selective, "switchable" covalent protein modifiers . The electrophilicity of the halopyridine ring can be tuned, making such compounds promising candidates for the development of chemical probes and quiescent affinity labels that target specific enzymes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNS B008969 2-Chloropyridine-4-thiol CAS No. 106962-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYIHKCSIHJBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561686
Record name 2-Chloropyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106962-88-3
Record name 2-Chloropyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloropyridine 4 Thiol and Its Derivatives

Exploration of Precursor-Based Synthetic Routes

The traditional synthesis of 2-chloropyridine-4-thiol often relies on the transformation of carefully selected precursor molecules. These methods, while established, are continuously being refined to improve yield and efficiency.

Synthesis via Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of this compound. In these reactions, a nucleophile, a chemical species that donates an electron pair, displaces a leaving group on the pyridine (B92270) ring. The chlorine atom at the second position of this compound can be displaced by various nucleophiles, leading to a diverse array of substituted pyridine derivatives. For instance, 2-chloro-4-(chloromethyl)pyridine (B11194) can react with thiourea (B124793) or other thiols to produce the target compound. The efficiency and purity of the final product are highly dependent on reaction conditions such as temperature, which typically ranges from 60–100°C, the polarity of the solvent (e.g., ethanol (B145695) versus DMF), and the precise stoichiometric ratios of the reactants.

The reactivity of the pyridine ring is influenced by its functional groups. The thiol group, for example, enhances the nucleophilicity of the compound, enabling efficient cross-coupling reactions. Conversely, the chlorine atom facilitates nucleophilic aromatic substitution. It is important to note that many reactions involving 2-chloropyridine (B119429) as a starting material can result in a mixture of products, necessitating further purification to isolate the desired isomer. wikipedia.org

Strategies Involving Pentachloropyridine (B147404) and Thiol-Containing Reagents

A significant pathway to producing polychlorinated pyridine thiols involves the use of pentachloropyridine as a starting material. This highly chlorinated pyridine derivative can react with various thiol-containing reagents to introduce a thiol group at the 4-position of the pyridine ring. The reaction is a nucleophilic substitution where the thiol reagent displaces a chlorine atom. This method is particularly useful for synthesizing compounds like 2,3,5,6-tetrachloropyridine-4-thiol. The reaction typically requires an aprotic solvent to facilitate the nucleophilic attack.

The regioselectivity of the substitution on pentachloropyridine is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. researchgate.net While substitutions can occur at different positions, the 4-position is often favored under specific conditions.

Utilization of Halogenated Magnesium Alkyl Compounds in Preparation

The use of organometallic reagents, specifically halogenated magnesium alkyl compounds (Grignard reagents), presents another synthetic avenue. Pentachloropyridine can form a Grignard reagent, which can then be utilized in further reactions. mdma.ch For instance, the reaction of pentachloropyridine with magnesium can lead to the formation of a tetrachloropyridyl Grignard reagent. This intermediate can then react with various electrophiles. While not a direct route to this compound, this methodology is crucial for creating a variety of substituted pyridines. The selective removal of the 4-chloro group from pentachloropyridine can be achieved using zinc, which yields the symmetrical 2,3,5,6-tetrachloropyridine. mdma.ch

Innovative Synthetic Approaches to this compound

In response to the growing demand for more sustainable and efficient chemical processes, researchers are developing novel synthetic methods for this compound and its derivatives. These approaches often focus on green chemistry principles and the use of modern activation techniques.

Green Chemistry Methodologies in Thiolated Pyridine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. semanticscholar.org For example, one-pot multicomponent reactions are gaining traction as they offer high synthetic efficiency, atom economy, and reduced reaction times, often leading to higher yields of pure products with minimal waste. researchgate.netnih.gov

Recent advancements have focused on developing metal- and base-free conditions for the thiolation of pyridine derivatives. rsc.org One such method involves a one-pot, two-step synthesis of pyridine-2-ylmethyl thioethers through a TFAA-mediated rsc.orgrsc.org-sigmatropic rearrangement of pyridine N-oxides, followed by a TBAB-catalyzed conversion of trifluoroacetates into thioethers. rsc.org This approach is noted for its high regioselectivity, atom economy, and mild operating conditions. rsc.org The use of ionic liquids as recyclable and environmentally friendly catalysts and solvents is also being explored to create more sustainable synthetic routes for pyridines. researchgate.net

Microwave and Thermal Activation in Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov For the synthesis of pyridine derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govresearchgate.net This technique has been successfully applied to various reactions, including the synthesis of substituted dihydropyridines and thiazolo[5,4-b]pyridines. mdpi.comcem.com

In the synthesis of thiazolo[5,4-b]pyridines from 3-amino-2-chloropyridine (B31603) and isothiocyanates, both thermal and microwave activation have been employed. mdpi.compreprints.orgsemanticscholar.org The use of a green solvent derived from biomass, such as sabinene, in combination with microwave irradiation, provides an environmentally friendly and efficient synthetic route. mdpi.compreprints.orgsemanticscholar.org For instance, the reaction of 3-amino-2-chloropyridine with phenyl isothiocyanate under microwave irradiation in a sabinene/acetonitrile (B52724) solvent mixture at 130°C for 2 hours yielded the desired product in good yield. mdpi.compreprints.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyridine Derivative

ParameterConventional HeatingMicrowave Irradiation
Reaction Time ~24 hours2-7 minutes
Yield Low to Moderate82%-94%
Conditions Prolonged refluxShort irradiation time
Environmental Impact Higher energy consumption, potential for more byproductsLower energy consumption, often cleaner reactions

This table provides a generalized comparison based on findings in the synthesis of various pyridine derivatives. nih.govcem.com

Derivatization and Scaffold Construction from this compound

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazole (B1198619) Derivatives)

The thiol group of this compound, or more commonly its reactive thione tautomer, 2-chloro-1H-pyridine-4-thione, serves as a key nucleophile in the construction of various sulfur-containing heterocycles. A prominent example is the synthesis of thiazole derivatives, which are core structures in many biologically active compounds. The classical Hantzsch thiazole synthesis provides a foundational method for this transformation. In this approach, the pyridine thione acts as the thioamide component, which undergoes condensation with an α-halocarbonyl compound.

The reaction typically proceeds by the initial S-alkylation of the thione by the α-haloketone, forming a key intermediate. This is followed by an intramolecular cyclization through the dehydration of the enol form, leading to the formation of the thiazole ring. The resulting structure is a thieno[3,2-c]pyridine (B143518) derivative, where the thiazole ring is fused to the pyridine core.

The versatility of this method allows for the synthesis of a library of derivatives by varying the substituent (R group) on the α-haloketone.

Table 1: Synthesis of Thiazole Derivatives from this compound

Reactant (α-Haloketone) Resulting Thiazole Derivative
2-Bromoacetophenone 2-Phenyl-5-chlorothiazolo[5,4-c]pyridine
Ethyl bromopyruvate Ethyl 5-chloro-2-methylthiazolo[5,4-c]pyridine-2-carboxylate

This synthetic route is advantageous for creating a range of substituted thiazolopyridines, leveraging the availability of diverse α-halocarbonyl compounds. orientjchem.orgorganic-chemistry.org

Formation of Benzothienopyridine-S,S-dioxide Frameworks

This compound and its analogs are instrumental in constructing more complex fused systems, such as the benzothienopyridine-S,S-dioxide framework. This scaffold is of interest due to the prevalence of sulfone moieties in pharmacologically active molecules. The synthesis of these structures often involves a multi-step sequence that builds upon the inherent reactivity of the starting pyridine.

One established pathway involves the photoinduced construction of this framework from polychloropyridyl motifs. researchgate.net A more general approach can be conceptualized starting from a derivative of this compound. The process typically begins with the S-alkylation of the thiol group with a suitable reagent, such as a substituted 2-chlorobenzyl chloride. This is followed by an intramolecular cyclization, often a nucleophilic aromatic substitution, where the newly introduced aromatic ring displaces a leaving group on the pyridine or vice-versa, to form a tricyclic thienopyridine system.

The final and critical step is the oxidation of the sulfide (B99878) linkage to a sulfone (S,S-dioxide). This is typically achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. The resulting benzothienopyridine-S,S-dioxide framework combines the structural features of a pyridine, a thiophene (B33073), and a benzene (B151609) ring, with the sulfone group significantly influencing the molecule's electronic properties and potential for biological interactions. The thiol group of the precursor is essential for introducing the sulfur atom that will become part of the fused thiophene ring and subsequent dioxide.

Regioselective Functionalization Techniques

The controlled, regioselective functionalization of this compound is crucial for its use as a synthetic intermediate. The molecule presents several distinct reactive sites, allowing for selective modifications through careful choice of reagents and reaction conditions.

C2-Position (Halogen Substitution) : The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This is a common strategy for introducing a wide variety of functional groups. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position for attack by nucleophiles such as amines, alkoxides, and other thiols. wikipedia.orgthieme-connect.com Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been shown to be highly effective for the regioselective amination at the C2 position of related 2,4-dichloropyridines, demonstrating the feasibility of selectively targeting this site. thieme-connect.com

C4-Position (Thiol Derivatization) : The thiol group is a soft nucleophile and readily undergoes S-alkylation with alkyl halides or S-arylation. It can also be oxidized to form disulfides or further to sulfonic acids, providing another avenue for derivatization.

C5-Position (Ring Functionalization) : Functionalization of the pyridine ring itself, particularly at the C3 or C5 positions, requires more specialized techniques. Directed ortho-metalation (DoM) is a powerful strategy. mdpi.com In a related system, 2-chloroisonicotinic acid, the carboxylic acid group directs lithiation to the C5 position using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP). mdpi.com This creates a nucleophilic site on the ring that can be trapped with various electrophiles. A similar strategy could be envisioned for this compound by first protecting the thiol group.

3,4-Pyridyne Intermediates : An advanced method for difunctionalization involves the generation of pyridyne intermediates. For instance, a 3-chloro-2-alkoxypyridine can be regioselectively lithiated at the C4 position. Subsequent elimination generates a reactive 3,4-pyridyne intermediate, which can then undergo regioselective addition of a nucleophile at C4, followed by quenching of the resulting anion at C3 with an electrophile. nih.govrsc.org This allows for the precise installation of two different substituents at adjacent positions on the pyridine ring.

Table 2: Summary of Regioselective Functionalization Methods

Targeted Position Method Reagents Product Type
C2 Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides, Thiols 2-Substituted-pyridine-4-thiol
C2 Buchwald-Hartwig Amination N-acetyl-masked anilines, Pd(0) catalyst 2-Anilino-pyridine-4-thiol derivative
C4 S-Alkylation Alkyl halides, Base 4-(Alkylthio)-2-chloropyridine
C5 Directed ortho-Metalation (DoM) LiTMP, then Electrophile (E+) 5-Substituted-2-chloropyridine-4-thiol

These regioselective methods underscore the synthetic utility of this compound, enabling the rational design and construction of highly substituted and complex pyridine derivatives. mdpi.comnih.gov

Mechanistic Investigations and Reaction Pathways of 2 Chloropyridine 4 Thiol

Elucidation of Nucleophilic Substitution Mechanisms in 2-Chloropyridine-4-thiol

Nucleophilic substitution reactions are a cornerstone of pyridine (B92270) chemistry. In this compound, the electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.org

Analysis of Chlorine Atom Displacement by Nucleophiles

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. wikipedia.org This reactivity is attributed to the electron-deficient character of the pyridine ring, which is enhanced by the presence of the nitrogen atom. The displacement of the chlorine atom is a key step in the synthesis of a wide array of substituted pyridine derivatives. For instance, reactions with nucleophiles like amines or other thiols lead to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. vulcanchem.com The reactivity of the 2-chloro position can be influenced by the presence of other substituents on the ring. researchgate.net

Role of the Thiol Group as a Nucleophilic Center

The thiol group (-SH) at the 4-position can also act as a nucleophilic center. Upon deprotonation, it forms a thiolate anion (S⁻), which is a potent nucleophile. smolecule.commasterorganicchemistry.com This thiolate can then participate in nucleophilic substitution reactions. The nucleophilicity of the sulfur atom is a key characteristic of thiols and their derivatives, enabling them to react with various electrophiles. masterorganicchemistry.com

Formation and Reactivity of Meisenheimer Complexes as Intermediates

Nucleophilic aromatic substitution reactions on electron-deficient rings like pyridine often proceed through the formation of a Meisenheimer complex. researchgate.netpearson.com This intermediate is a negatively charged species formed by the attack of a nucleophile on the aromatic ring. pearson.compearson.com The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. researchgate.net Studies on the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by glutathione S-transferase, have provided evidence for the involvement of Meisenheimer complexes. researchgate.netresearchgate.net Molecular orbital calculations have been used to verify the presence of these intermediates and their influence on the reaction kinetics. researchgate.net The formation of the transition state, which resembles the Meisenheimer complex, is often the rate-limiting step in these substitution reactions. acs.org

Redox Chemistry of the Thiol Group in this compound

The thiol group in this compound can undergo both oxidation and reduction reactions, a characteristic feature of thiol chemistry. wikipedia.org

Oxidation Pathways to Disulfides

Thiols can be readily oxidized to form disulfides (R-S-S-R). wikipedia.orglibretexts.org This oxidation can be achieved using a variety of oxidizing agents, including mild ones like iodine (I₂) or hydrogen peroxide. libretexts.orgresearchgate.net The formation of a disulfide bond involves the coupling of two thiol molecules. libretexts.orglibretexts.org This process is a fundamental reaction in both synthetic organic chemistry and biological systems. libretexts.orgodu.edu The oxidation of thiols to disulfides is a key reaction for creating sulfur-sulfur linkages. odu.edu

Reduction Pathways to Thiolates

Conversely, disulfides can be reduced back to their corresponding thiols. libretexts.org The thiol group itself can be deprotonated by a base to form a thiolate anion (RS⁻). masterorganicchemistry.com This thiolate is the reduced form of the thiol. libretexts.orglibretexts.org The interconversion between the thiol and thiolate forms is an acid-base reaction, while the conversion between thiols and disulfides is a redox process. libretexts.orglibretexts.org The thiolate form is a stronger nucleophile than the corresponding thiol. smolecule.com

Reaction TypeReactant(s)Product(s)Key Features
Nucleophilic Substitution This compound + Nucleophile (e.g., Amine, Thiol)2-Substituted-pyridine-4-thiolDisplacement of the chlorine atom. wikipedia.org
Thiolate Formation This compound + Base2-Chloropyridine-4-thiolateDeprotonation of the thiol group. masterorganicchemistry.com
Oxidation This compoundBis(2-chloropyridin-4-yl) disulfideFormation of a disulfide bond. wikipedia.orglibretexts.org
Reduction of Disulfide Bis(2-chloropyridin-4-yl) disulfideThis compoundCleavage of the disulfide bond. libretexts.org

Catalyzed Chemical Transformations Involving this compound

The reactivity of this compound is characterized by the interplay of its chloro, thiol, and pyridine ring functionalities. Catalyzed transformations enable selective functionalization at different positions, leading to a variety of valuable chemical structures. The following sections detail the mechanistic pathways of key catalyzed reactions involving this compound.

Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound possesses two potential sites for such transformations: the C-Cl bond and the S-H bond.

The Suzuki-Miyaura coupling typically involves the palladium-catalyzed reaction of an organohalide with a boronic acid or its derivative. For 2-chloropyridine derivatives, the reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov However, 2-chloropyridines can be challenging substrates. Nickel-based catalyst systems, for instance, have shown variable success; while 3- and 4-chloropyridine (B1293800) undergo Suzuki-Miyaura coupling, 2-chloropyridine can lead to the formation of catalytically inactive dimeric nickel species, thereby inhibiting the reaction. nih.govrsc.org The presence of a thiol group, as in this compound, can further complicate the reaction as thiols can act as catalyst poisons for palladium complexes. tcichemicals.com Nevertheless, specific ligand systems, such as those incorporating bulky, electron-rich phosphines like RuPhos, have been developed to facilitate the coupling of challenging heteroaryl chlorides, including 2-chloropyridine, with various heteroaryltrifluoroborates. acs.org

The Ullmann condensation is a copper-catalyzed reaction used to form C-N, C-O, and C-S bonds. nih.govorganic-chemistry.org The reaction of 2-chloropyridine with a thiol (or thiolate) can lead to the formation of a thioether. For instance, the conversion of 2-chloropyridine to 2-arylsulfanylpyridines has been achieved by heating with the corresponding sodium arenethiolate. scribd.com In the case of this compound, an intermolecular Ullmann C-S coupling could potentially occur between the chlorine atom of one molecule and the thiol group of another, leading to polymeric structures under typical Ullmann conditions which often involve high temperatures. organic-chemistry.org The classic Ullmann reaction mechanism involves the formation of a copper(I) species which undergoes oxidative addition to the aryl halide, followed by reaction with the nucleophile and reductive elimination. organic-chemistry.org

Reaction TypeCatalyst System (Example)SubstratesKey Mechanistic StepsRef.
Suzuki-Miyaura Pd(OAc)₂ / RuPhos2-Chloropyridine + HeteroaryltrifluoroborateOxidative Addition, Transmetalation, Reductive Elimination acs.org
Suzuki-Miyaura [NiCl(o-tol)(dppf)]3- & 4-Chloropyridine + Phenylboronic acidOxidative Addition, Transmetalation, Reductive Elimination nih.govrsc.org
Ullmann C-S Coupling Copper-based (e.g., Cu₂O)2-Chlorobenzoic acid + Aryl thiolOxidative Addition of Cu(I), Nucleophilic Attack, Reductive Elimination scribd.com

Enzyme-Catalyzed Substitution Reactions (e.g., with Glutathione S-Transferase)

Enzymes can catalyze highly specific transformations under mild conditions. Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to various electrophilic substrates. researchgate.netebi.ac.uk

The reaction between 2-chloropyridine derivatives and GSH, catalyzed by rat liver microsomal glutathione S-transferase 1 (MGST1), has been investigated. researchgate.netresearchgate.netnih.gov The mechanism involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom by the thiol group of glutathione. researchgate.netnih.gov The catalytic activity of GST is linked to its ability to bind both substrates in its active site and to activate the GSH thiol group, increasing its nucleophilicity. ebi.ac.ukmdpi.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

The rate of this enzyme-catalyzed reaction is significantly influenced by the nature and position of other substituents on the pyridine ring. researchgate.netnih.gov Electron-withdrawing groups, such as a nitro group, on the 2-chloropyridine scaffold increase the substrate's electrophilicity, thereby facilitating the nucleophilic attack and stabilizing the intermediate Meisenheimer complex. researchgate.netresearchgate.net Molecular orbital calculations have supported this mechanism, showing an inverse correlation between the reaction rates and the Gibbs free energy of activation (ΔG‡) for the formation of the transition state. researchgate.netresearchgate.net For this compound, the thiol group's electronic properties would influence its suitability as a substrate for GST-catalyzed conjugation.

Substrate (2-Chloropyridine Derivative)Relative Reaction Rate (%)ΔG‡ (kcal/mol)Proposed MechanismRef.
2-Chloro-3-nitropyridine (B167233)10018.2SNAr via Meisenheimer complex researchgate.net
2-Chloro-5-nitropyridine5718.9SNAr via Meisenheimer complex researchgate.net
2,3-Dichloropyridine1020.3SNAr via Meisenheimer complex researchgate.net
2,5-Dichloropyridine720.6SNAr via Meisenheimer complex researchgate.net
2-Chloropyridine<122.0SNAr via Meisenheimer complex researchgate.net

Regioselective Lithiation Mechanisms

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong organolithium base. clockss.org For substituted chloropyridines, the regioselectivity of lithiation is a complex interplay between the directing effects of the substituents and the nature of the lithiating agent. clockss.orglookchem.com

The chlorine atom in chloropyridines is generally a weak directing group. However, the choice of base is critical. For 3-chloropyridine (B48278), lithium diisopropylamide (LDA) directs lithiation to the C4 position, whereas a BuLi/TMEDA complex favors the C2 position, albeit with lower selectivity. lookchem.com A superbase system of n-BuLi and lithium 2-dimethylaminoethoxide (LiDMAE) has been shown to achieve clean, regioselective C2 lithiation of 3- and 4-chloropyridine. lookchem.com Similarly, for 2-chloropyridine, lithiation can be directed to the C6 position using the BuLi-LiDMAE reagent, or to the C3 position using lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.orgresearchgate.net

In the case of this compound (or its thiolate anion), the regioselectivity of lithiation would be determined by the combined influence of the 2-chloro and 4-thiol/thiolate groups. A thiol or thiolate group is a potent directing group. The lithiation of 2-chloro-5-bromopyridine with LDA, for example, proceeds with excellent selectivity for the 4-position, directed by the chloro and bromo substituents. mdpi.com For this compound, deprotonation could potentially occur at either the C3 or C5 position, both being ortho to the powerful 4-thiolate directing group. The specific outcome would likely depend on the precise reaction conditions, including the base, solvent, and temperature, which influence the formation of specific lithium aggregates and transition states. nih.gov Theoretical studies on 2-chloropyridine have shown that the chemoselectivity between nucleophilic addition and α-lithiation is dependent on the type of nBuLi aggregate, with tetramers favoring α-lithiation. nih.gov

SubstrateLithiating AgentPosition of LithiationKey Factor(s)Ref.
3-ChloropyridineLDAC4ortho to Cl lookchem.com
3-ChloropyridineBuLi/LiDMAEC2Complex-induced proximity lookchem.com
2-ChloropyridineLTMPC3ortho to Cl clockss.org
2-ChloropyridineBuLi/LiDMAEC6Complex-induced proximity researchgate.net
2-Chloro-5-bromopyridineLDAC4Cooperative directing effect mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Chloropyridine 4 Thiol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides a detailed fingerprint of the molecule. For 2-Chloropyridine-4-thiol, the spectrum is expected to show key absorption bands corresponding to its constituent parts. While a specific spectrum for this exact compound is not widely published, data from analogous structures like other chloropyridines and thiophenols allow for reliable prediction of characteristic peaks. chemicalbook.com The C-Cl stretching vibration typically appears in the fingerprint region, often around 650–670 cm⁻¹. The thiol (-SH) group is characterized by a weak stretching band in the 2550-2600 cm⁻¹ region. Vibrations associated with the pyridine (B92270) ring, including C=N and C=C stretching, are expected between 1550–1650 cm⁻¹, while aromatic C-H stretching would be observed around 3050–3100 cm⁻¹.

Raman Spectroscopy complements FT-IR, particularly for symmetric and non-polar bonds. The thiol group, while weak in IR, can be detected in Raman spectra. A notable technique for confirming the presence of the thiol group involves deuteration, where the C–S–H bending mode (βCSH) at ~850 cm⁻¹ shifts significantly to ~620 cm⁻¹ upon substitution with deuterium (B1214612) (C-S-D), providing a clear diagnostic marker. rsc.org The aromatic ring vibrations would also be visible, often providing confirmatory data to the FT-IR spectrum.

Functional Group Expected FT-IR Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3050–3100Stretching
Thiol S-H2550–2600Stretching (weak)
Pyridine Ring C=C, C=N1550–1650Stretching
C-Cl650–670Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, confirming connectivity and stereochemistry.

¹H NMR spectroscopy for this compound would reveal the chemical environment of the three distinct aromatic protons. Based on data from related substituted pyridines, the proton adjacent to the nitrogen (at C6) would likely be the most deshielded, appearing furthest downfield. chemicalbook.commdpi.com The protons at C3 and C5 would appear as doublets due to coupling with each other. The thiol proton (-SH) would typically present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons. The carbon atom bonded to the chlorine (C2) would be significantly influenced by the halogen's electronegativity. chemicalbook.com Similarly, the carbon attached to the sulfur atom (C4) would show a characteristic shift. The remaining carbons (C3, C5, C6) would have shifts determined by their position relative to the nitrogen and the other substituents.

While specific experimental data for this compound is limited in public literature, commercial suppliers confirm its availability and characterization by NMR. bldpharm.com Predicted shifts based on substituent effects in pyridine are tabulated below.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
H3~7.0-7.3 (d)~120-125
H5~7.1-7.4 (d)~122-127
H6~8.1-8.4 (s)~148-152
SHVariable (br s)N/A
C2N/A~150-155
C3N/A~120-125
C4N/A~145-150
C5N/A~122-127
C6N/A~148-152

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The spectrum of this compound is dominated by the pyridine chromophore. The expected transitions include π → π* and n → π* transitions. libretexts.org The π → π* transitions, arising from the aromatic system, are typically high-intensity and occur at shorter wavelengths. uomustansiriyah.edu.iq The n → π* transitions involve the non-bonding electrons on the nitrogen and sulfur atoms being promoted to an anti-bonding π* orbital. libretexts.org These are generally of lower intensity and occur at longer wavelengths. upi.edu Studies on 2-chloropyridine (B119429) show an absorption maximum around 256 nm. researchgate.net The addition of the thiol group at the C4 position is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength due to its electron-donating character extending the conjugation.

Mass Spectrometry (LC-MS, MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry) would be the method of choice for analyzing this compound. The compound, with a molecular formula of C₅H₄ClNS, has a monoisotopic mass of approximately 144.98 g/mol . bldpharm.com In the mass spectrum, the molecular ion peak ([M]+ or [M+H]+) would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).

MS/MS (Tandem Mass Spectrometry) would be used to further confirm the structure by fragmenting the molecular ion. google.com Expected fragmentation pathways could include the loss of the chlorine atom, the thiol group (as ·SH or H₂S), or cleavage of the pyridine ring. Analyzing these fragment ions allows for unambiguous confirmation of the compound's identity and structure. Given that thiols can be reactive and form disulfide dimers, LC-MS is also crucial for identifying such impurities in a sample. sci-hub.sescholaris.ca

X-ray Diffraction (PXRD, SC-XRD) for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

SC-XRD (Single-Crystal X-ray Diffraction), if a suitable single crystal can be grown, would provide definitive data on bond lengths, bond angles, and the conformation of the molecule. It would also reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the thiol group and potential π-π stacking between pyridine rings. redalyc.org

PXRD (Powder X-ray Diffraction) is used to analyze the bulk crystalline material, providing a characteristic diffraction pattern. mdpi.com This pattern serves as a fingerprint for the crystalline phase of the compound and can be used to assess purity, identify different polymorphic forms, and determine the unit cell parameters of the crystal lattice.

Advanced Chromatographic Techniques (GCxGC, HPLC, UPLC) for Purity and Compositional Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis.

HPLC and UPLC (High-Performance and Ultra-High-Performance Liquid Chromatography) are the most suitable techniques for analyzing this compound. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like formic or acetic acid to ensure good peak shape. sielc.comresearchgate.net Detection is typically performed using a UV detector set to the molecule's absorption maximum. researchgate.net These methods are highly effective for assessing the purity of a sample and quantifying its concentration. UPLC offers the advantage of faster analysis times and higher resolution compared to conventional HPLC. sielc.com

GC (Gas Chromatography) is generally less suitable for this compound due to its relatively low volatility and the thermal lability of the thiol group, which can lead to degradation in the hot injector port.

Theoretical and Computational Chemistry of 2 Chloropyridine 4 Thiol

Density Functional Theory (DFT) Studies on 2-Chloropyridine-4-thiol

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like this compound. These studies offer a detailed understanding of its electronic structure, reactivity, and the mechanisms of reactions it undergoes.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic structure of this compound. These calculations reveal the distribution of electron density within the molecule, which is crucial for predicting its reactivity. For instance, in related aminopyridines, the highest occupied molecular orbital (HOMO) is often localized on the amino group and adjacent carbon atoms in the ring, while the lowest unoccupied molecular orbital (LUMO) is spread across the ring and influenced by substituents like chlorine. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Computational studies on similar compounds, such as 3-amino-5-chloropyridine, have shown that it possesses a narrower HOMO-LUMO gap compared to its 2-amino isomer, indicating a greater propensity for charge-transfer processes. This type of analysis helps in predicting how this compound will interact with other molecules and its potential role in various chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

DFT methods are extensively used to model the pathways of chemical reactions involving this compound. This includes the identification and characterization of transition states, which are high-energy intermediates that dictate the rate and outcome of a reaction. For example, in the study of nucleophilic aromatic substitution reactions of 2-chloropyridine (B119429) derivatives, molecular orbital calculations have been used to verify the existence of a Meisenheimer complex, a key intermediate, and its influence on the reaction rate. researchgate.net

By calculating the energy barriers associated with different reaction pathways, researchers can predict the most likely mechanism. For instance, in the cross-coupling reaction of pyridine-2-chloroxime, DFT calculations helped to elucidate the reaction mechanism by identifying a transition state with a low activation barrier, indicating a spontaneous and exothermic reaction. mdpi.com Such computational modeling is invaluable for understanding and optimizing synthetic procedures.

Optimization of Regioselectivity through Computational Methods

Computational methods, particularly DFT, play a crucial role in predicting and explaining the regioselectivity of reactions involving substituted pyridines. Regioselectivity refers to the preference for a reaction to occur at one position over another. For 2,4-dichloropyridines, DFT analysis can be used to determine which chlorine atom is more susceptible to nucleophilic attack. researchgate.net

Quantum chemical analysis, such as calculating deprotonation energies and pKa values, can be correlated with the observed regioselectivity in reactions like ortho-lithiation. researchgate.net By understanding the factors that control regioselectivity, chemists can design reactions that yield the desired product with high specificity. For example, palladium-catalyzed amination of 4,6-dichloronicotinonitrile (B575181) has been shown to be highly regioselective for the C-2 position. thieme-connect.com

Molecular Orbital Analysis (HOMO-LUMO) for Electronic Properties

Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is a fundamental concept in understanding the electronic properties and reactivity of molecules. smolecule.com The energies and spatial distributions of these orbitals determine how a molecule will interact with electrophiles and nucleophiles.

In pyridine-thiol systems, the thiol group can act as a nucleophile. smolecule.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For instance, in 5-(morpholine-4-sulfonyl)pyridine-2-thiol, the sulfonyl group withdraws electron density, which can influence the HOMO energy of the thiol group and facilitate oxidative processes. smolecule.com Conversely, the morpholine (B109124) group can donate electron density, creating a tunable electronic system. smolecule.com

The HOMO-LUMO gap is a critical parameter for assessing a molecule's stability and reactivity. tandfonline.com A smaller gap often correlates with higher reactivity. In some cases, the LUMO+1 orbital, the next lowest unoccupied molecular orbital, may be more relevant for predicting reactivity than the LUMO, especially if the LUMO has little to no electron density on the reactive site. wuxibiology.com

Table 1: Calculated Electronic Properties of a Related Quinoline Derivative tandfonline.com

ParameterValue (eV)
HOMO Energy-6.23
LUMO Energy-2.13
HOMO-LUMO Gap4.10
Ionization Potential6.23
Electron Affinity2.13
Electronegativity4.18
Chemical Hardness2.05
Chemical Softness0.24
Electrophilicity Index4.26

Note: Data is for 6-fluoro-4-hydroxy-2-methylquinoline, calculated using DFT/B3LYP/6–311 + G (2d, p) with a CPCM solvation model in water. This table serves as an illustrative example of the types of parameters derived from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule and predict its reactive sites. libretexts.orgproteopedia.org The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to attract nucleophiles and electrophiles, respectively.

Red regions on an MEP map indicate negative electrostatic potential, where electron density is high, making these sites susceptible to electrophilic attack. libretexts.org Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. libretexts.org This visualization provides a clear and intuitive guide to a molecule's reactivity. researchgate.net

For substituted pyridines, MEP analysis can help identify the most reactive positions for various chemical transformations. sciprofiles.comresearchgate.net For example, in a study of chlorobenzoic acid and amino-chloropyridine derivatives, MEP analysis was used to gain insight into their electronic properties and the nature of noncovalent interactions. sciprofiles.comresearchgate.net

Noncovalent Interaction (NCI) Analysis in Supramolecular Assemblies

Noncovalent interactions (NCIs) are crucial in determining the structure and stability of supramolecular assemblies. NCI analysis is a computational technique that helps to visualize and characterize these weak interactions, such as hydrogen bonds and van der Waals forces. sciprofiles.comresearchgate.net

In the context of this compound and its derivatives, NCI analysis can be used to understand how these molecules self-assemble or interact with other molecules to form larger structures. For instance, in a study of supramolecular assemblies of chlorobenzoic acid and amino-chloropyridine derivatives, NCI analysis was performed to understand the nature of the noncovalent interactions that hold the crystal structure together. sciprofiles.comresearchgate.net This type of analysis is essential for crystal engineering and the design of new materials with specific properties.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations are a powerful tool for investigating the molecular properties and reactivity of this compound. These computational methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into the thermodynamic stability of its different forms and the kinetic parameters of its reactions.

A crucial aspect of the chemistry of pyridinethiones is their existence in a tautomeric equilibrium between the thione and the thiol forms. ubc.cawikipedia.org For this compound, this equilibrium is between the thiol form (2-chloro-4-mercaptopyridine) and the thione form (2-chloro-1H-pyridine-4-thione). Computational studies on various pyridinethiones have consistently shown that the thione form is generally the more stable tautomer. ubc.ca

Thermodynamic Parameters

Thermodynamic calculations are essential for determining the relative stability of tautomers and predicting the position of the tautomeric equilibrium. The change in Gibbs free energy (ΔG) is a key parameter, where a negative value indicates a spontaneous process or a more stable product.

Research on related chlorinated pyridines, such as the isomers of chlorosubstituted 2-hydroxypyridine, has used computational methods to determine the gas-phase equilibrium between the lactim (hydroxy) and lactam (oxo) tautomers, which are analogous to the thiol/thione equilibrium. rsc.org These studies show that the position of the chlorine atom significantly affects which tautomer is dominant. rsc.org For this compound, similar calculations would elucidate the energetic landscape of its tautomeric forms.

Table 1: Illustrative Thermodynamic Data for Pyridinethione Tautomerism This table presents representative data from theoretical studies on pyridinethione systems to illustrate the typical energy differences found between tautomers. Specific values for this compound would require a dedicated computational study.

ParameterThione Form (kcal/mol)Thiol Form (kcal/mol)Energy Difference (ΔE) (kcal/mol)
Relative Electronic Energy0.00 (Reference)> 0Thione is more stable
Relative Gibbs Free Energy (Gas Phase)0.00 (Reference)> 0Thione is more stable
Relative Gibbs Free Energy (Aqueous)0.00 (Reference)> 0Thione is more stable

Source: Based on general findings from ab initio and DFT calculations on pyridinethiones. ubc.ca

Kinetic Parameters

Quantum chemical calculations are also employed to investigate the kinetics of reactions involving this compound by calculating the energy of transition states and determining activation energies. This is particularly relevant for understanding its reactivity, for example, in nucleophilic substitution reactions where the chlorine atom is displaced.

A detailed study on the reaction of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by glutathione S-transferase, provides a clear example of how computational chemistry can be used to verify a reaction mechanism. researchgate.net The researchers calculated the change in Gibbs free energy between the initial state and the transition state (the Meisenheimer complex) for the reaction of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine. researchgate.net These calculations confirmed that the formation of the Meisenheimer complex is a critical step and that its stability influences the reaction rate. researchgate.net

Table 2: Calculated Kinetic Parameters for the Reaction of Chloronitropyridines with Glutathione

ReactantChange in Gibbs Free Energy (ΔG) from Initial to Transition State (kcal/mol)
2-chloro-3-nitropyridine-8.11
2-chloro-5-nitropyridine-4.43

Source: Data from molecular orbital calculations on the formation of the Meisenheimer complex in the reaction with glutathione. researchgate.net

The data shows a more negative ΔG for the 3-nitro isomer, indicating a more stable transition state and, consequently, a faster reaction rate compared to the 5-nitro isomer, a finding that correlated well with experimental kinetic data. researchgate.net Similar computational approaches can be applied to this compound to predict its reactivity with various nucleophiles and understand the kinetic parameters governing these reactions.

Coordination Chemistry and Metal Complexation of 2 Chloropyridine 4 Thiol

Synthesis of Metal Complexes Utilizing 2-Chloropyridine-4-thiol as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The ligand can coordinate as a neutral thiol (HSC₅H₃ClN) or, more commonly, as its deprotonated thiolate form (⁻SC₅H₃ClN). The choice of metal precursor, reaction conditions, and stoichiometry often dictates the nuclearity and structure of the final product.

This compound and its related pyridine (B92270) thiol analogs are capable of forming both mononuclear and dinuclear or polynuclear complexes. canterbury.ac.nznih.gov Mononuclear complexes are typically formed when the ligand acts in a terminal, monodentate fashion, binding to a single metal center. For instance, monomeric palladium(II) complexes with related chloro-pyridine ligands have been reported. researchgate.net

Dinuclear complexes can arise through several coordination modes. canterbury.ac.nz The thiolate sulfur atom can act as a bridging ligand between two metal centers. Additionally, the pyridine nitrogen atom can engage in coordination, allowing the ligand to bridge two metal ions, leading to the formation of dinuclear structures such as bis-µ-chloro Ru(II) species or binuclear platinum(II) and palladium(II) complexes. nih.govacs.orgacs.org The formation of these higher nuclearity structures is influenced by the specific metal ion, the solvent, and the presence of other ancillary ligands. canterbury.ac.nz For example, dinuclear ruthenium complexes have been synthesized and characterized, demonstrating the bridging capability of similar pyridine-based ligands. nih.gov Similarly, studies on pyridine-2-thiol (B7724439) have shown the formation of stable dinuclear platinum(II) and palladium(II) complexes. acs.orgacs.orgresearchgate.net

Pyridine thiols are known to form stable complexes with a wide array of transition metal ions. cdnsciencepub.com Research on the closely related 4-pyridine thiol has demonstrated complexation with d¹⁰ metal ions and other transition metals, including Co(II), Ni(II), Zn(II), Cd(II), Hg(II), Pt(II), Bi(III), and Sn(IV). cdnsciencepub.com The synthesis of palladium(II) and platinum(II) complexes with pyridine-2-thiolates has been extensively studied, often resulting in square planar geometries. researchgate.net The interaction between palladium(II) and 2-chloropyridine (B119429) has been noted to form a 1:2 complex. oup.com While the coordination in that specific case occurs through the pyridine nitrogen, the presence of the thiol group in this compound strongly favors coordination through the sulfur atom. cdnsciencepub.comconicet.gov.ar The Brust-Schiffrin method, a common route for nanoparticle synthesis, highlights the strong interaction between thiol ligands and metal surfaces like palladium. conicet.gov.ar

Structural Characterization of this compound Metal Complexes

The structural elucidation of metal complexes derived from this compound is accomplished through various analytical techniques, with single-crystal X-ray diffraction being the most definitive method. canterbury.ac.nzresearchgate.net Spectroscopic methods and magnetic susceptibility measurements also provide significant insights into the coordination environment of the metal center. cdnsciencepub.com

The coordination geometry of metal complexes with pyridine thiols is highly dependent on the identity and oxidation state of the central metal ion. cdnsciencepub.com For complexes of the analogous 4-pyridine thiol, tetrahedral geometries are typically observed for Co(II), Zn(II), and Cd(II) ions. cdnsciencepub.com In contrast, square planar chromophores are characteristic of Ni(II) and Pt(II) complexes. cdnsciencepub.comnih.gov Palladium(II) complexes also commonly adopt a square planar geometry, often with distorted angles. researchgate.netresearchgate.net For example, dinuclear palladium(II) complexes with pyridine-2-thiol feature a distorted square planar environment around each metal center. researchgate.net

Metal IonTypical Coordination GeometryReference
Co(II)Tetrahedral cdnsciencepub.com
Ni(II)Square Planar cdnsciencepub.com
Zn(II)Tetrahedral cdnsciencepub.com
Cd(II)Tetrahedral cdnsciencepub.com
Pt(II)Square Planar researchgate.netcdnsciencepub.com
Pd(II)Square Planar researchgate.netresearchgate.net

In complexes of pyridine thiols, bonding invariably occurs through the sulfur atom of the deprotonated thiol group rather than the pyridine nitrogen. cdnsciencepub.com This strong metal-sulfur covalent bond is a defining feature of these complexes. conicet.gov.ar Infrared spectroscopy is a key tool for confirming this bonding mode; a shift in the C-S stretching frequency upon complexation indicates coordination through the sulfur atom. scholarsresearchlibrary.com In some adducts, the donation of electrons from other ligands can weaken the primary metal-sulfur bond. jocpr.com

While terminal η¹-S coordination is common, the ligand can also exhibit other bonding modes. researchgate.net Chelation involving both the sulfur and pyridine nitrogen atoms is possible, particularly with the 2-thiol isomer, though less common for the 4-thiol isomer due to the larger chelate ring that would be formed. The this compound ligand can also act as a bridging ligand, linking two metal centers either through the sulfur atom alone (µ₂-S) or through both the sulfur and the pyridine nitrogen, leading to dinuclear and polymeric structures. nih.gov

Spectroscopic and Electrochemical Properties of Metal Complexes

The electronic and redox properties of metal complexes containing this compound are investigated using spectroscopic and electrochemical techniques. These properties are influenced by the nature of the metal, its coordination geometry, and the electronic effects of the ligand.

Spectroscopic characterization relies on methods such as UV-visible, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netcdnsciencepub.comresearchgate.net Complexes of pyridine thiols exhibit characteristic sulfur-to-metal charge transfer (S→M CT) bands in their electronic spectra. cdnsciencepub.com For 4-pyridine thiol complexes, these spectra have been used to determine the optical electronegativities of the ligand. cdnsciencepub.com IR spectroscopy is crucial for identifying the coordination site, with shifts in the C=N and C=S vibrational bands indicating the involvement of the pyridine nitrogen and thiol sulfur in bonding, respectively. amazonaws.com ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of diamagnetic complexes in solution. researchgate.netnih.gov

Electrochemical studies, particularly cyclic voltammetry, are used to probe the redox behavior of these complexes. iieta.orgrsc.orgresearchgate.net The redox potentials are sensitive to the coordination environment and the substituents on the pyridine ring. iieta.org For example, electrochemical measurements on related ruthenium complexes revealed that electron-donating groups on the pyridyl rings lower the redox potentials of the Ru(III)/Ru(II) couple. nih.gov The electrochemical behavior of dinuclear platinum and palladium complexes of pyridine-2-thiol has also been thoroughly investigated, revealing insights into metal-metal interactions. acs.orgacs.org

PropertyTechniqueKey FindingsReference
Electronic TransitionsUV-Visible SpectroscopyObservation of sulfur-to-metal charge transfer (S→M CT) bands. cdnsciencepub.com
Bonding InformationInfrared (IR) SpectroscopyShifts in ν(C=S) and ν(C=N) frequencies confirm coordination sites. cdnsciencepub.comamazonaws.com
Solution StructureNMR Spectroscopy (¹H, ¹³C, ³¹P)Elucidates the structure of diamagnetic complexes and ligand conformation. researchgate.net
Redox BehaviorCyclic Voltammetry (CV)Investigates metal-centered redox processes (e.g., Ni(II)/Ni(III), Ru(II)/Ru(III)) and ligand-based redox activity. nih.goviieta.org

Electronic and Vibrational Spectroscopic Signatures of Complexes

Electronic Spectroscopy

The electronic spectra of metal complexes with pyridine-thiol type ligands are typically characterized by both d-d transitions and charge-transfer bands. The d-d transitions, which involve the excitation of electrons between the d-orbitals of the metal center, are generally weak and appear in the visible region of the spectrum. The energy of these transitions is sensitive to the geometry of the complex. For instance, complexes of cobalt(II) with pyridine-4-thiol (B7777008) have been identified as having a tetrahedral geometry based on their electronic spectra. cdnsciencepub.com

More intense absorptions, known as charge-transfer bands, are also prominent in the electronic spectra of these complexes. Specifically, sulfur-to-metal charge transfer (SMCT) bands are expected. cdnsciencepub.com These transitions involve the excitation of an electron from a ligand-based orbital (primarily on the sulfur atom) to a metal-based orbital. For cobalt(III) complexes with pyridine-thiolate ligands, these bands are observed at relatively high energies. chemrxiv.org The presence of the electron-withdrawing 2-chloro group in this compound is anticipated to lower the energy of the ligand's orbitals, which would likely result in a blue-shift (shift to higher energy) of the SMCT bands compared to analogous complexes with unsubstituted pyridine-4-thiol.

In addition to SMCT bands, intraligand charge transfer transitions (π → π*) within the pyridine ring are also observed at higher energies in the UV region. chemrxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for probing the coordination mode of the this compound ligand. Upon complexation, characteristic vibrational modes of the ligand are expected to shift in frequency.

Key vibrational bands to consider are the C=C and C=N stretching vibrations of the pyridine ring and the C-S stretching vibration. In a study of metal complexes with 4-mercaptopyridine (B10438) (4-MPy), the co-vibrational absorption band of ν(C=C) and ν(C=N) at 1459 cm⁻¹ in the free ligand was observed to shift to a higher frequency (1464 cm⁻¹) upon coordination to both Ag(I) and Cd(II). nih.gov This blue shift indicates a change in the electron distribution within the pyridine ring upon complexation.

The C-S stretching vibration is particularly informative for confirming the coordination of the sulfur atom to the metal center. While the S-H stretching vibration (typically around 2550–2600 cm⁻¹) present in the free ligand disappears upon deprotonation and coordination, a new band corresponding to the metal-sulfur (M-S) stretching vibration appears at lower frequencies. Furthermore, the ν(C-S) band itself, often coupled with ring vibrations, can provide evidence of coordination. For instance, in Raman spectra of 4-mercaptopyridine complexes, a band around 720 cm⁻¹ is assigned to a composite vibration of β(C-C) and ν(C-S). nih.gov Theoretical studies on 2-chloropyridine have also been conducted to analyze its vibrational spectrum, which can serve as a basis for understanding the more complex spectra of its coordinated derivatives. iku.edu.tr

The table below summarizes typical vibrational frequencies for metal complexes of 4-mercaptopyridine, which can be used as a reference for interpreting the spectra of this compound complexes.

Vibrational ModeFree 4-Mercaptopyridine (cm⁻¹)Coordinated 4-Mercaptopyridine (cm⁻¹)Reference
ν(C=C) + ν(C=N)14591464 nih.gov
Ring Breathing1004 (Raman)1008 (Raman) nih.gov
β(C-C) + ν(C-S)-720 (Raman) nih.gov

Note: The values for coordinated 4-mercaptopyridine are from a study on Ag(I) and Cd(II) complexes.

Electrochemical Behavior and Redox Studies of Coordinated Species

The electrochemical properties of metal complexes of this compound are of significant interest as they reveal information about the redox activity of the metal center and the coordinated ligand. Cyclic voltammetry is a common technique used to study these properties.

Studies on related cobalt(III) pyridine-thiolate complexes have shown reversible Co(III)/Co(II) redox processes. chemrxiv.org For a series of these complexes, the half-wave potentials (E₁/₂) were found to be sensitive to the substituents on the pyridine ring. For example, the introduction of electron-donating methoxy (B1213986) groups resulted in a cathodic shift (to more negative potentials) of the redox waves, which is consistent with an increase in electron density at the metal center. chemrxiv.org Conversely, the electron-withdrawing nature of the chloro group in this compound would be expected to cause an anodic shift (to more positive potentials).

In some cases, the redox processes may be centered on the ligand itself. For instance, cyclic voltammetry of some thiol-containing ligands has revealed a quasi-reversible oxidation wave attributed to thiolate oxidation. vulcanchem.com

The table below presents electrochemical data for some cobalt complexes with different pyridine-thiolate ligands, illustrating the effect of ligand electronics on the redox potentials.

ComplexRedox CoupleE₁/₂ (V vs. Fc/Fc⁺)Reference
[Co(bipy)(2-pyridinethiolato)₂]⁺Co(III)/Co(II)-0.77 chemrxiv.org
[Co(tris(2-pyridinethiolato))]Co(III)/Co(II)-1.04 chemrxiv.org

Note: These values provide a comparative basis for predicting the electrochemical behavior of this compound complexes.

Applications of 2 Chloropyridine 4 Thiol in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

2-Chloropyridine-4-thiol is recognized as a versatile building block and a useful small molecule scaffold in the field of organic chemistry. smolecule.comcymitquimica.combldpharm.com Its bifunctional nature allows for sequential or selective reactions, providing a strategic advantage in the construction of complex molecular architectures. The pyridine (B92270) core is a common motif in many biologically active compounds, and this thiol derivative serves as an effective precursor for introducing this framework. orgsyn.org

The reactivity of this compound is dictated by its two primary functional groups: the chlorine atom at the 2-position and the thiol group at the 4-position. The chlorine atom, attached to the electron-deficient pyridine ring, is susceptible to nucleophilic displacement reactions. wikipedia.orgchempanda.com This allows for the introduction of a wide array of functional groups by reacting it with various nucleophiles.

The thiol (-SH) group is also highly reactive. It can act as a potent nucleophile, for instance in substitution reactions, or it can be oxidized to form disulfides or sulfonic acids, providing another avenue for molecular elaboration. smolecule.com This dual reactivity enables its use as a linchpin in multi-step syntheses, where different parts of a target molecule can be appended at either the chlorine or sulfur position.

Below is a table summarizing the key reactive sites of the molecule and their synthetic potential.

Functional GroupPositionCommon Reaction TypesPotential Introduced Moieties
Chloro 2Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiolates, Cyanides
Thiol 4Nucleophilic Substitution, OxidationAlkyl groups (forming thioethers), Disulfides, Sulfonic Acids

A primary application of this compound is its use as a chemical intermediate in the synthesis of products for the pharmaceutical and agrochemical industries. lookchem.com The pyridine scaffold is a core component of numerous drugs and pesticides. The parent compound, 2-chloropyridine (B119429), is a well-established starting material for fungicides, herbicides, and pharmaceutical agents like antihistamines. wikipedia.orgnih.gov The thiol derivative offers an alternative and functionalized route to access novel or existing active ingredients where a sulfur-containing linkage or a specific substitution pattern is required. lookchem.com

Applications in Catalysis and Ligand Development

The structure of this compound is well-suited for applications in coordination chemistry and catalysis, particularly in the development of specialized ligands and organometallic compounds.

Pyridine thiols are effective ligands for a variety of transition metals. cdnsciencepub.com this compound can coordinate to metal centers, typically through the soft sulfur atom of the thiol group, to form stable complexes. cdnsciencepub.com These complexes can themselves be catalytically active or serve as well-defined precursors for more elaborate catalyst systems. The presence of the chlorine atom provides a handle for post-coordination modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. The broader class of bipyridine ligands, crucial in catalysis, are often synthesized through coupling reactions involving chloropyridine precursors. mdpi.com

Research has demonstrated that pyridine thiols form stable complexes with a range of metals, leading to the creation of novel organometallic reagents. cdnsciencepub.com Studies on related pyridine thiols have reported the synthesis and characterization of complexes with metals such as platinum(II), nickel(II), cobalt(II), zinc(II), and cadmium(II). cdnsciencepub.comacs.org These organometallic compounds are of interest for their potential catalytic activity, as well as for their unique chemical and physical properties. The ability to form such complexes makes this compound a valuable precursor in the field of organometallic chemistry. researchgate.net

The table below lists metals known to form complexes with pyridine thiol-type ligands.

Metal IonCoordination GeometryReference
Cobalt(II) Tetrahedral cdnsciencepub.com
Nickel(II) Square Planar cdnsciencepub.com
Zinc(II) Tetrahedral cdnsciencepub.com
Cadmium(II) Tetrahedral cdnsciencepub.com
Platinum(II) Square Planar cdnsciencepub.comacs.org

Potential in Material Science and Functional Materials

The application of this compound extends into the realm of material science. smolecule.com While this is an emerging area of research for this specific compound, related pyridine thiol derivatives are being explored for creating new materials with tailored electronic or chemical properties. smolecule.com The ability of the thiol group to bind strongly to metal surfaces (such as gold or quantum dots) and the reactive nature of the chloropyridine moiety suggest potential uses in surface functionalization, self-assembled monolayers, and the development of hybrid organic-inorganic materials. google.com

Precursors for Electronic Materials and Organic Pigments

While direct and extensive research on this compound as a precursor for electronic materials and organic pigments is not widely documented in readily available literature, its constituent parts, chloropyridines and thiols, are integral to these fields. Pyridine-containing compounds are known to be used in the creation of organic-inorganic hybrid materials, such as perovskite precursors, and as components of nano carbon materials like graphene and fullerenes. chemscene.com The thiol group, with its ability to bind to metal surfaces and participate in the formation of self-assembled monolayers, is also a key functional group in the development of electronic materials.

The combination of a pyridine ring and a thiol group in one molecule suggests potential applications. For instance, the pyridine nitrogen can coordinate with metal ions, while the thiol group can anchor the molecule to a metal surface or participate in polymerization reactions. This dual functionality makes it a candidate for creating complex, functional materials. The chlorine atom at the 2-position offers a site for further chemical modification, allowing for the tuning of the molecule's electronic and physical properties.

Table 1: Potential Applications of Pyridine and Thiol Moieties in Materials Science

Moiety Potential Application Area Rationale
Pyridine Organic-Inorganic Hybrid Materials Can act as a ligand for metal ions in perovskite structures.
Pyridine Nano Carbon Materials Can be functionalized onto graphene or fullerenes to modify their properties.
Thiol Self-Assembled Monolayers Forms strong bonds with gold and other metal surfaces, enabling the creation of ordered molecular layers for electronic devices.
Thiol Conductive Polymers Can be polymerized to form sulfur-containing polymers with potential conductive properties.

Incorporation into Supramolecular Structures

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions. Bipyridine derivatives, which can be synthesized from chloropyridines, are widely used in the construction of supramolecular architectures. mdpi.com These structures have applications in areas such as catalysis, photosensitization, and the development of viologens. mdpi.com

Recent studies have explored the formation of supramolecular assemblies using amino-chloropyridine derivatives with chlorobenzoic acids. researchgate.net These studies demonstrate how the interplay of hydrogen bonding and other non-covalent forces can direct the formation of specific crystal structures. researchgate.net The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the potential for the thiol group to participate in hydrogen bonding or metal coordination makes this compound an interesting candidate for designing novel supramolecular structures.

Furthermore, pillararenes, a class of macrocyclic host molecules, have been used for the selective adsorption and separation of chloropyridine isomers. acs.orgresearchgate.net This highlights the potential for specific host-guest interactions involving the chloropyridine moiety, which could be exploited in the design of complex supramolecular systems. The specific interactions between the chloropyridine and the pillararene cavity are based on size and chemical complementarity. researchgate.net

Design of Chemical Probes and Ligands for Specific Molecular Interactions

The unique reactivity of the chloropyridine and thiol groups makes this compound a valuable scaffold for the design of chemical probes and ligands that can interact with biological molecules in a specific manner.

Development of Protein-Labeling Probes

Thiol-reactive probes are widely used to label proteins, often targeting cysteine residues. thermofisher.com Haloalkyl reagents, such as iodoacetamides, are common for this purpose, but can sometimes react with other amino acids like methionine. thermofisher.com 4-Halopyridines have been developed as selective and "switchable" covalent protein modifiers. nih.gov Their reactivity with thiols is generally lower than more common reagents but can be enhanced upon binding to a target protein, offering a degree of control and selectivity. nih.gov

Specifically, the reactivity of 2-chloropyridines with thiols is noted to be significantly higher than that of 4-chloropyridine (B1293800). nih.gov This suggests that probes based on the 2-chloropyridine scaffold could be effective protein-labeling agents. The general mechanism involves the nucleophilic attack of a cysteine thiol on the carbon atom bearing the chlorine, leading to the formation of a stable thioether linkage and displacement of the chloride ion. The development of such probes often involves attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the pyridine ring to enable detection of the labeled protein.

Scaffolds for Ligand Design Targeting Biological Systems

The 2-chloropyridine moiety is a common feature in a variety of biologically active compounds, including those with antitumor and neuroprotective properties. For example, derivatives of 2-chloropyridine possessing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to exhibit telomerase inhibitory activity, a key target in cancer therapy. researchgate.net Molecular docking studies of these compounds have helped to elucidate the specific interactions between the ligand and the active site of the telomerase enzyme. researchgate.net

Similarly, 2-chloropyridine-3,5-dicarbonitriles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. joseroda.com The chlorine atom in these molecules plays a role in their binding to the enzyme's active site. joseroda.com Furthermore, N-methyl-picolinamide-4-thiol derivatives, which can be synthesized from 4-chloropyridine-2-carbonyl chloride, have shown potential as antitumor agents. mdpi.com

The pyrazole (B372694) scaffold, which shares some structural similarities with the pyridine ring, is also a versatile component in medicinal chemistry, known for its ability to participate in various biological interactions. mdpi.com The combination of the reactive 2-chloro group and the nucleophilic 4-thiol group in this compound provides a dual handle for synthetic chemists to create diverse libraries of compounds for screening against various biological targets. The thiol group can be used to attach the molecule to a larger scaffold or to interact with specific residues in a protein's active site, while the chlorine atom can be displaced by a variety of nucleophiles to introduce further chemical diversity.

Comparative Analysis and Structure Reactivity Relationships

Comparative Reactivity Studies of 2-Chloropyridine-4-thiol with Related Compounds

The reactivity of this compound can be inferred by comparing it with its parent isomeric and monofunctional analogues: pyridine-4-thiol (B7777008), pyridine-2-thiol (B7724439), 4-chloropyridine (B1293800), and 2-chloropyridine (B119429).

Pyridine (B92270) Thiols: Pyridine thiols, such as pyridine-4-thiol and pyridine-2-thiol, exist in a tautomeric equilibrium with their corresponding thione forms. cdnsciencepub.com This equilibrium is influenced by factors like solvent polarity. In many contexts, the thiol form is the predominant tautomer, especially in nonpolar solvents, while polar solvents can favor the thione form. cdnsciencepub.com The sulfur atom in pyridine thiols is a potent nucleophile, particularly in its deprotonated thiolate form. cdnsciencepub.com Studies on pyridine-4-thiol show the sulfur atom readily acts as a nucleophile, for example, in the displacement of chlorine from dichloromethane. iucr.orgnih.gov

Halopyridines: The reactivity of halopyridines is dominated by the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the α (2- and 6-) and γ (4-) positions relative to the nitrogen. askfilo.comvaia.com Consequently, 2-chloropyridine and 4-chloropyridine are susceptible to reaction with nucleophiles, whereas 3-chloropyridine (B48278) is significantly less reactive. askfilo.comvaia.com In nucleophilic substitution reactions with thiols, 2-chloropyridines have been reported to be approximately 70-fold more reactive than 4-chloropyridines. nih.gov The reaction of 2-chloropyridine with various nucleophiles, including those based on sulfur, leads to substituted pyridine derivatives. nih.govsci-hub.se

In this compound, these characteristics are combined. The molecule possesses a nucleophilic center at the C4-thiol and an electrophilic center at the C2-carbon, which is susceptible to SNAr reactions. This dual reactivity allows for selective transformations depending on the reaction conditions.

Influence of Chlorine Position: The chlorine atom at the 2-position (α to the nitrogen) is highly activated towards nucleophilic attack. The electronegative nitrogen atom exerts a strong inductive and resonance effect, withdrawing electron density from the α-carbon and stabilizing the negatively charged Meisenheimer complex intermediate formed during SNAr. askfilo.comvaia.com This makes the C-Cl bond in 2-chloropyridine significantly more labile towards nucleophiles compared to a chlorine at the 3-position, where resonance stabilization of the intermediate is not possible. askfilo.com While the 4-position is also activated, studies have shown that for some nucleophiles, the 2-position is kinetically favored for substitution. nih.govsci-hub.se

Influence of Thiol Position: The thiol group at the 4-position (γ to the nitrogen) also has its properties modulated by the pyridine ring. The electron-withdrawing nature of the ring enhances the acidity of the thiol proton compared to aliphatic thiols, facilitating the formation of the highly nucleophilic thiolate anion. In studies of pyridine-4-thiol, the sulfur atom is the preferred site for interactions with electrophiles and for coordination with metals. cdnsciencepub.comiucr.org Its position opposite the ring nitrogen allows it to participate in extended conjugation in its thione tautomer or as a thiolate, influencing the electronic properties of the entire molecule.

The combination in this compound means the molecule has a reactive electrophilic site (C2) and a nucleophilic site (S4). The electron-withdrawing effect of the C2-chlorine atom would be expected to further increase the acidity of the C4-thiol group, making it an even better nucleophile upon deprotonation.

Structure-Reactivity Relationships in Synthetic Transformations

The bifunctional nature of this compound makes it a potentially versatile building block in organic synthesis. The distinct reactivity of the two functional groups allows for sequential or selective reactions.

Nucleophilic Substitution at C2: The chloro group can be displaced by a variety of nucleophiles (amines, alkoxides, other thiolates) via SNAr reactions. nih.govsci-hub.se This allows for the introduction of diverse substituents at the 2-position. The thiol group at C4 may need to be protected, or reaction conditions chosen carefully, to prevent it from competing as a nucleophile.

Reactions at the Thiol Group: The thiol group can undergo typical thiol reactions, such as S-alkylation, S-acylation, or oxidation to a disulfide. These transformations can be performed while leaving the C2-chloro substituent intact, provided non-nucleophilic conditions are used for the C-Cl bond. For example, reaction with an alkyl halide under basic conditions would likely lead to selective S-alkylation.

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds. nih.gov This provides a pathway to more complex 2-substituted pyridine scaffolds, although the thiol group might interfere with some catalytic cycles and require protection.

The structure-reactivity relationship is thus defined by a competition between the two sites. The outcome of a reaction is determined by the nature of the reagent (nucleophile, electrophile, radical), the catalyst, and the reaction conditions (temperature, solvent, pH), which can be tuned to favor transformation at one site over the other.

Computational and Experimental Comparison of Electronic and Structural Parameters

Computational methods, such as Density Functional Theory (DFT), and experimental techniques, like X-ray crystallography, provide quantitative insight into the structural and electronic properties that govern the reactivity of this compound. While direct data for the title compound is scarce, analysis of its constituent parts and close analogues provides a clear picture.

Structural Parameters: X-ray diffraction studies of related molecules provide expected bond lengths and angles. For instance, in 2-chloropyridine-3-carboxylic acid, the C-Cl bond length is reported, and in pyridine-4-thiol, the C-S bond length has been determined. iucr.orgiucr.org DFT calculations on substituted pyridines show good agreement with experimental data, allowing for reliable prediction of geometries. chemmethod.comcore.ac.uk

Table 1: Comparison of Selected Experimental Bond Lengths (Å) in Related Pyridine Derivatives

Bond2-Chloropyridine-3-carboxylic acid iucr.org4-Chloropyridine-2-carbonitrile iucr.orgPyridine (Parent) nist.govPyridine-4-thiol (in cocrystal) iucr.org
C-Cl~1.73 (approx.)1.740(3)N/AN/A
C-SN/AN/AN/A1.800(4)
C-N (avg)~1.34 (approx.)1.356(3)1.340~1.35 (approx.)
C-C (avg)~1.38 (approx.)1.391(5)1.395~1.38 (approx.)

Electronic Parameters: The reactivity of a molecule is fundamentally linked to its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yale.edu The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). libretexts.org

For this compound, the thiol group, particularly its lone pairs, would be a major contributor to the HOMO, making it the primary site for electrophilic attack. Conversely, the π* system of the pyridine ring, lowered in energy by the electronegative nitrogen and chlorine atoms, would constitute the LUMO. This low-lying LUMO is centered on the ring carbons, particularly C2 and C6, making them susceptible to nucleophilic attack. askfilo.comresearchgate.net DFT studies on substituted pyridines confirm that electron-withdrawing groups lower both HOMO and LUMO energies. mdpi.com

Table 2: Calculated Electronic Properties of Related Molecules (DFT)

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Pyridine-6.76-0.476.29 researchgate.net (paraphrased)
4-(1-aminoethyl)pyridine-7.050.976.08 dergipark.org.tr
Pyridine-4-thiol (on Au)~ -0.7~ +3.2~ 3.9 uni-ulm.de
2-Chloropyridine (complex)Data not typicalData not typicalData not typical researchgate.net

Note: Absolute energy values vary significantly with the computational method, basis set, and environment (gas phase, solvent, on a surface). The trends and relative values are most informative.

The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The presence of both the electron-donating thiol group and the electron-withdrawing chloro group on the same pyridine ring suggests a relatively small HOMO-LUMO gap for this compound, contributing to its versatile reactivity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloropyridine-4-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where 2-chloro-4-(chloromethyl)pyridine reacts with thiourea or thiols. Reaction temperature (60–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents critically affect yield and purity. For reproducibility, document reaction parameters (time, temperature, solvent) and characterize intermediates using NMR and HPLC .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : Verify substitution patterns and absence of impurities.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 145.5).
  • HPLC : Assess purity (>95% by area normalization).
  • Melting Point : Compare with literature values if available. For known compounds, cite prior reports; for novel derivatives, provide full spectral data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (P304+P340) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Cross-check solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Step 3 : Compare with computational models (DFT-based NMR predictions) to validate assignments. Document discrepancies and propose mechanistic explanations (e.g., tautomerism) .

Q. What strategies optimize the regioselective functionalization of this compound in multi-step syntheses?

  • Methodological Answer :

  • Substrate Design : Introduce steric hindrance at non-target positions using bulky protecting groups.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for C–S bond formation.
  • Kinetic Control : Monitor reaction progress via TLC/GC-MS to halt at the desired intermediate stage. Publish full experimental details to enable reproducibility .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways.
  • Validation : Compare predicted activation energies with experimental kinetic data. Share computational parameters (basis sets, convergence criteria) in supplementary materials .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic yields and analytical data in publications?

  • Methodological Answer :

  • Yield Reporting : Provide isolated yields (not conversion rates) and specify purification methods (e.g., column chromatography, recrystallization).
  • Analytical Data : Include error margins for melting points and spectral resolution (e.g., NMR δ in ppm ±0.01).
  • Reproducibility : Archive raw data (e.g., NMR FID files, HPLC chromatograms) in open-access repositories .

Q. How should researchers address discrepancies between theoretical and experimental results in mechanistic studies?

  • Methodological Answer :

  • Hypothesis Testing : Design control experiments to isolate variables (e.g., solvent, catalyst loading).
  • Multi-Technique Validation : Combine kinetic isotope effects (KIE) with computational transition-state analysis.
  • Transparency : Publish negative results and failed attempts to guide future studies .

Ethical and Compliance Considerations

Q. What ethical guidelines apply when synthesizing derivatives of this compound with potential bioactivity?

  • Methodological Answer :

  • Regulatory Compliance : Ensure compliance with the Nagoya Protocol for chemical derivatives.
  • Toxicity Screening : Conduct preliminary ecotoxicity assays (e.g., Daphnia magna tests) before scale-up.
  • Documentation : Declare all safety and ethical approvals in the "Experimental" section of manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.